![molecular formula C18H17N5O2 B11008075 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11008075.png)
1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole core.
Condensation Reactions: These reactions involve the condensation of hydrazines with aldehydes or ketones to form the indazole ring.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound also interacts with various signaling pathways, modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is unique compared to other indazole derivatives due to its specific functional groups and their arrangement. Similar compounds include:
Niraparib: An indazole derivative used as an anticancer drug.
Indazole-3-carboxamide: Known for its anti-inflammatory properties.
Indazole-3-acetic acid: Studied for its potential as a plant growth regulator.
These compounds share the indazole core but differ in their functional groups and biological activities.
Biological Activity
1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H17N5O2 and a molecular weight of 335.4 g/mol. Its structure features an indazole moiety, a pyrrolidine ring, and a pyridine side chain, which contribute to its biological properties.
Research indicates that this compound acts primarily as a kinase inhibitor , which is critical in regulating cell signaling pathways involved in cancer and other diseases. The inhibition of kinase activity can disrupt overactive signaling pathways that lead to uncontrolled cell proliferation.
Target Kinases
The specific kinases targeted by this compound are still under investigation, but preliminary studies suggest significant interactions with various receptor tyrosine kinases (RTKs) and serine/threonine kinases.
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer activity. For instance, it has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 10 | Induction of apoptosis |
HepG2 (Liver) | 8 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
Study 1: In Vitro Efficacy
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability in MDA-MB-231 cells by 55% after three days at a concentration of 10 µM .
Study 2: In Vivo Models
In vivo studies using xenograft models demonstrated that treatment with this compound led to a substantial reduction in tumor size compared to control groups. The administration of 20 mg/kg resulted in significant tumor regression without notable toxicity to the host .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indazole or pyridine moieties can enhance or diminish biological activity. For example, compounds with additional halogen substitutions on the pyridine ring exhibited improved potency against certain cancer types.
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c24-16-8-13(18(25)20-10-12-4-3-7-19-9-12)11-23(16)17-14-5-1-2-6-15(14)21-22-17/h1-7,9,13H,8,10-11H2,(H,20,25)(H,21,22) |
InChI Key |
OIIVFJARIXYVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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